molecular formula C10H17ClO B8506210 1-Isopropylcyclohexanoyl chloride

1-Isopropylcyclohexanoyl chloride

Cat. No.: B8506210
M. Wt: 188.69 g/mol
InChI Key: HYSKLEUURQKFSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropylcyclohexanoyl chloride is an acyl chloride derivative featuring a cyclohexane ring substituted with an isopropyl group at the 1-position and a carbonyl chloride functional group. Acyl chlorides (R-COCl) are highly reactive intermediates in organic synthesis, commonly used for forming amides, esters, and ketones via nucleophilic substitution. The isopropyl substituent introduces steric hindrance, which can modulate reactivity and selectivity in chemical reactions.

Properties

Molecular Formula

C10H17ClO

Molecular Weight

188.69 g/mol

IUPAC Name

1-propan-2-ylcyclohexane-1-carbonyl chloride

InChI

InChI=1S/C10H17ClO/c1-8(2)10(9(11)12)6-4-3-5-7-10/h8H,3-7H2,1-2H3

InChI Key

HYSKLEUURQKFSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCCCC1)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-isopropylcyclohexanoyl chloride with structurally or functionally related compounds, based on available evidence:

Compound Functional Group Molecular Formula Key Properties/Applications Reference
This compound Acyl chloride (R-COCl) C₁₀H₁₅ClO High reactivity in nucleophilic acyl substitution; used in peptide coupling or esterification. Inferred
Chlorocyclohexane Alkyl chloride C₆H₁₁Cl Flammable liquid; used as a solvent or intermediate in organic synthesis.
1-(Cyclopropylmethyl)-2-ethyl-1H-imidazole-5-sulfonyl chloride Sulfonyl chloride (R-SO₂Cl) C₉H₁₃ClN₂O₂S Reacts with amines to form sulfonamides; applications in pharmaceutical intermediates.
1-Cyclohexylpropan-2-amine hydrochloride Amine hydrochloride C₉H₂₀ClN Used as a chiral building block in drug synthesis; forms stable salts with acids.

Key Findings:

Reactivity Differences: Acyl chlorides (e.g., this compound) exhibit higher reactivity toward nucleophiles compared to alkyl chlorides (e.g., chlorocyclohexane) due to the electron-withdrawing carbonyl group . Sulfonyl chlorides (e.g., ) undergo sulfonamide formation, whereas acyl chlorides form esters or amides, reflecting distinct reaction pathways.

This contrasts with smaller substituents in chlorocyclohexane .

Applications: Cyclohexane-based hydrochlorides (e.g., ) are prevalent in pharmaceutical synthesis, while sulfonyl chlorides (e.g., ) are used for sulfonylation reactions. Acyl chlorides like this compound are critical for constructing complex carbonyl-containing molecules.

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